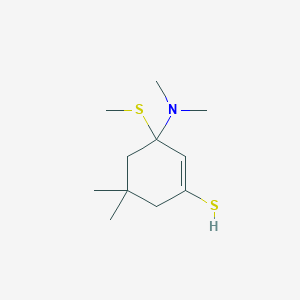![molecular formula C13H12N4O B14305197 N'-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide CAS No. 124505-30-2](/img/structure/B14305197.png)
N'-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a benzylideneamino group attached to a pyridin-2-yl ring, which is further connected to a formohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide typically involves the reaction of 2-aminopyridine with benzaldehyde to form the intermediate Schiff base, which is then reacted with formohydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N’-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N’-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylideneamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted hydrazide derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use as a pharmacophore in drug design and development.
Wirkmechanismus
The mechanism of action of N’-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridin-2-yl moiety and have similar synthetic routes and applications.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain the pyridin-2-yl group and are synthesized under similar conditions.
Uniqueness
N’-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide is unique due to the presence of the benzylideneamino group, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other pyridin-2-yl derivatives, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
124505-30-2 |
|---|---|
Molekularformel |
C13H12N4O |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
N-[[5-(benzylideneamino)pyridin-2-yl]amino]formamide |
InChI |
InChI=1S/C13H12N4O/c18-10-16-17-13-7-6-12(9-15-13)14-8-11-4-2-1-3-5-11/h1-10H,(H,15,17)(H,16,18) |
InChI-Schlüssel |
CPWMOCFOKZSVSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=NC2=CN=C(C=C2)NNC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


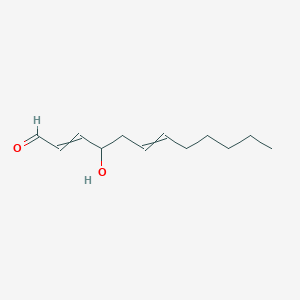
![1-[Bis(2-hydroxyethyl)amino]-3-(2-cyclohexylphenoxy)propan-2-OL](/img/structure/B14305130.png)
![4'-[2-(Hexyloxy)ethoxy][1,1'-biphenyl]-4-ol](/img/structure/B14305134.png)
![[(Oct-1-en-2-yl)tellanyl]benzene](/img/structure/B14305141.png)
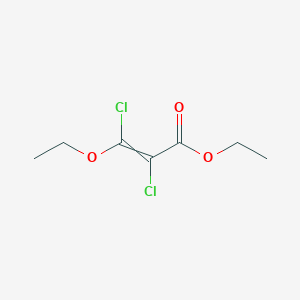
![Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury](/img/structure/B14305156.png)
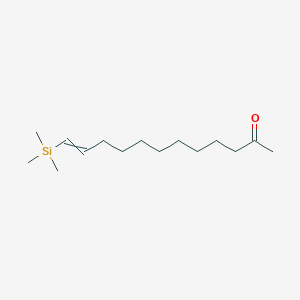
![10H-Phenothiazine, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14305173.png)
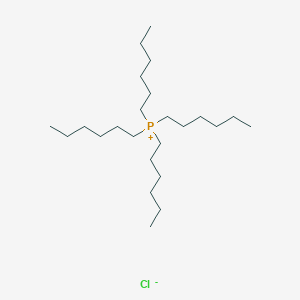
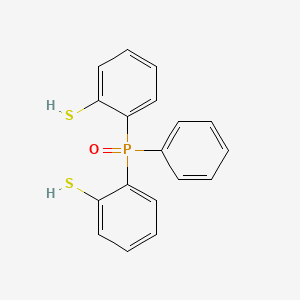
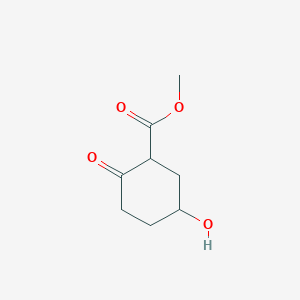
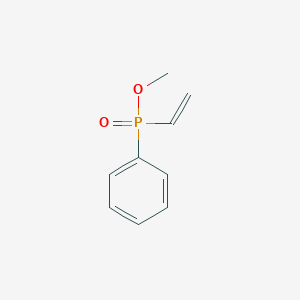
![N~2~-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide](/img/structure/B14305192.png)
